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Compound of Interest

Compound Name: UMI-77-d4

Cat. No.: B12424452 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activity of UMI-77, a

selective small-molecule inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1).

The product's performance is benchmarked against other known Mcl-1 inhibitors, supported by

experimental data to inform research and drug development decisions.

Mechanism of Action
UMI-77 functions as a BH3 mimetic, selectively binding to the BH3-binding groove of Mcl-1 with

high affinity.[1][2] This action competitively inhibits the interaction between Mcl-1 and pro-

apoptotic proteins such as Bax and Bak.[1][2][3] The disruption of the Mcl-1/Bax and Mcl-1/Bak

complexes liberates these pro-apoptotic factors, leading to the activation of the intrinsic

apoptotic pathway, characterized by cytochrome c release and subsequent caspase-3

activation.[1][2]

Caption: UMI-77 inhibits Mcl-1, leading to the activation of apoptosis.

In Vitro Activity Comparison
UMI-77 demonstrates selective and potent inhibition of Mcl-1 in various biochemical and cell-

based assays. Its activity is compared with other notable Mcl-1 inhibitors in the tables below.
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Compound Target Ki (nM) IC50 (nM)
Selectivity vs.
Bcl-xL

UMI-77 Mcl-1 490[1][2][4]
1430 (Mcl-1/Bax

disruption)[5]
>50-fold[1]

A-1210477 Mcl-1 0.454[3] 26.2[3] >100-fold[3]

S63845 Mcl-1 <100 (IC50)[6] -

~6-fold higher

affinity for human

vs. murine Mcl-

1[7]

AZD5991 Mcl-1 0.2[6] - High[6]

AMG-176 Mcl-1 0.06[6] -

High (minimal

binding to Bcl-

2/Bcl-xL)[6]

Cell-Based Assay Data (Pancreatic Cancer Cell Lines)
Cell Line UMI-77 IC50 (µM) Mcl-1 Expression Bcl-xL Expression

BxPC-3 3.4[4] High[1] Low[1]

Panc-1 4.4[4] High[1] Low[1]

Capan-2 5.5[4] Low[1] -

MiaPaCa-2 12.5[4] Low[1] High[1]

AsPC-1 16.1[4] Low[1] High[1]

In Vivo Efficacy
UMI-77 has demonstrated significant single-agent anti-tumor activity in preclinical xenograft

models.
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Animal Model Tumor Type Treatment Outcome

SCID Mice
BxPC-3 Pancreatic

Cancer Xenograft

60 mg/kg i.v., 5

days/week for 2

weeks[5]

Significant tumor

growth inhibition (65%

and 56%)[5]

SCID Mice

MDA-MB-468 Triple-

Negative Breast

Cancer Xenograft

Not specified
Demonstrated tumor

inhibitory activity[3]

Experimental Protocols
Fluorescence Polarization (FP)-Based Binding Assay
This assay is utilized to determine the binding affinity (Ki) of inhibitors to Bcl-2 family proteins.

FP Binding Assay Workflow

Bcl-2 Family Protein
(e.g., Mcl-1)

Protein-Probe Complex
(High Polarization)

Fluorescently Labeled
BH3 Peptide Probe

UMI-77 or
Alternative Inhibitor

Addition of
Inhibitor Displacement of Probe

(Low Polarization)
Plate Reader

(Measure Polarization)
Measurement

Click to download full resolution via product page

Caption: Workflow of the fluorescence polarization-based binding assay.

Protocol:

Recombinant Bcl-2 family proteins (Mcl-1, Bcl-2, Bcl-xL, Bcl-w, A1/Bfl-1) are incubated with a

fluorescently labeled BH3 peptide probe (e.g., FAM-BID).[4]

The mixture is added to assay plates containing serial dilutions of the test compound (e.g.,

UMI-77) in DMSO.[4]
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The plates are incubated at room temperature to allow the binding to reach equilibrium.[4]

The fluorescence polarization is measured using a plate reader at appropriate excitation and

emission wavelengths (e.g., 485 nm and 530 nm).[4]

The IC50 values are determined from the competition curves by nonlinear regression fitting,

and Ki values are calculated.[4]

Cell Viability Assay (WST-8 or MTT)
These colorimetric assays are used to assess the effect of the inhibitor on cell proliferation.

Protocol:

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

The cells are treated with increasing concentrations of the test compound for a specified

duration (e.g., 4 days).[4]

A solution of WST-8 or MTT is added to each well, and the plates are incubated to allow for

the conversion of the tetrazolium salt to formazan by metabolically active cells.

The absorbance is measured using a microplate reader at the appropriate wavelength.

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is

calculated.

In Vivo Xenograft Study
This model is used to evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Protocol:

Human cancer cells (e.g., BxPC-3) are subcutaneously inoculated into immunocompromised

mice (e.g., SCID mice).[8]

Once tumors reach a palpable size, the mice are randomized into treatment and control

groups.[9]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.selleckchem.com/products/umi-77.html
https://www.selleckchem.com/products/umi-77.html
https://www.selleckchem.com/products/umi-77.html
https://www.selleckchem.com/products/umi-77.html
https://aacrjournals.org/mct/article/13/3/565/91684/A-Novel-Small-Molecule-Inhibitor-of-Mcl-1-Blocks
https://www.researchgate.net/figure/In-vivo-characterization-of-2-UMI-77-A-determination-of-the-microsome-stability-of_fig5_256464530
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12424452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The treatment group receives the test compound (e.g., UMI-77 at 60 mg/kg) via a specified

route (e.g., intravenous injection) and schedule.[5] The control group receives a vehicle.[9]

Tumor volume and body weight are measured regularly throughout the study.[9]

At the end of the study, tumors are excised, and tissues may be collected for further analysis,

such as Western blotting or immunohistochemistry.[2][8]

Conclusion
UMI-77 is a valuable research tool for studying Mcl-1-dependent apoptosis. It exhibits selective

in vitro activity against Mcl-1 and demonstrates single-agent anti-tumor efficacy in vivo. While

other Mcl-1 inhibitors, such as A-1210477 and AZD5991, show higher potency in biochemical

assays, UMI-77 provides a well-characterized profile with proven in vivo activity. The choice of

inhibitor will depend on the specific experimental needs, including the desired potency,

selectivity profile, and the context of the biological system being investigated. This guide

provides the foundational data to aid in the selection of the most appropriate Mcl-1 inhibitor for

your research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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